(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine
CAS No.:
Cat. No.: VC15693175
Molecular Formula: C21H16ClN3
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16ClN3 |
|---|---|
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine |
| Standard InChI | InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25) |
| Standard InChI Key | NWLQXBIVVHQPLT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine features a quinazoline core substituted with chlorine at position 6, a phenyl group at position 4, and an m-tolylamine moiety at position 2 (Figure 1). The IUPAC name, 6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine, reflects its substituent arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆ClN₃ | |
| Molecular Weight | 345.8 g/mol | |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| InChI Key | NWLQXBIVVHQPLT-UHFFFAOYSA-N |
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions. A representative protocol involves:
-
Quinazoline Core Formation: Cyclocondensation of 2-aminobenzonitrile derivatives with carbonyl reagents under acidic conditions.
-
Chlorination: Electrophilic aromatic substitution at position 6 using POCl₃ or Cl₂ gas.
-
Amination: Coupling of m-toluidine with the chloroquinazoline intermediate via Buchwald-Hartwig amination or Ullmann reaction .
Key Reaction Metrics:
Structural Modifications
Comparative studies with analogs like 6-chloro-N-phenylquinazolin-4-amine (CID 324083) demonstrate that the m-tolyl group enhances lipid solubility (logP = 3.2 vs. 2.8 for phenyl), improving membrane permeability . The chlorine atom at position 6 is critical for electronic effects, increasing electrophilicity at the C2 position by 12% (DFT calculations).
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro assays against A549 (lung) and MCF-7 (breast) cancer cells show IC₅₀ values of 1.8 μM and 2.3 μM, respectively. Mechanistic studies reveal:
-
Cell Cycle Arrest: G1 phase accumulation (72% of cells at 5 μM dose) via p21 upregulation .
-
Apoptosis Induction: Caspase-3 activation (3.5-fold increase) and PARP cleavage.
Target Engagement
Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol), with the chlorine atom forming a halogen bond to Leu788 (distance: 3.1 Å). Kinase profiling confirms 89% inhibition of EGFR-TK at 10 nM, outperforming erlotinib (76%) under identical conditions .
Comparative Pharmacological Analysis
Table 2: Activity Comparison with Analogous Compounds
| Compound | EGFR IC₅₀ (nM) | LogP | Antiproliferative IC₅₀ (μM) |
|---|---|---|---|
| (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine | 8.2 | 3.2 | 1.8 (A549) |
| 6-Chloro-N-phenylquinazolin-4-amine (CID 324083) | 14.5 | 2.8 | 3.4 (A549) |
| Gefitinib | 2.1 | 4.1 | 0.9 (A549) |
Structural analysis indicates that the m-tolyl group’s methyl substituent improves hydrophobic interactions in the ATP-binding pocket, explaining its superior EGFR affinity compared to phenyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume